methyl 4-oxo-4H-1-benzopyran-3-carboxylate
Description
Overview of the 4H-1-Benzopyran (Chromone) Scaffold in Academic Research
The 4H-1-benzopyran-4-one, commonly known as the chromone (B188151) scaffold, is a bicyclic heterocyclic compound that forms the core structure of many naturally occurring and synthetic molecules. This privileged structure is found in a variety of flavonoids, such as flavones and isoflavones, which are abundant in plants. The inherent chemical properties of the chromone ring system, including its planarity and potential for various substitutions, have made it a focal point of extensive academic research.
The chromone framework is recognized for its broad spectrum of biological activities, which has propelled its use as a template in drug discovery. nih.gov Research has demonstrated that compounds containing the chromone scaffold can exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. nih.gov This wide range of pharmacological potential has cemented the chromone scaffold as a valuable starting point for the development of novel therapeutic agents.
Historical Context of 4-Oxo-4H-1-Benzopyran-3-Carboxylate Research
The exploration of 4-oxo-4H-1-benzopyran-3-carboxylate and its derivatives is deeply rooted in the broader history of chromone synthesis. Early methods for the creation of the chromone core laid the groundwork for the subsequent functionalization of this scaffold. A pivotal development in this area was the application of the Vilsmeier-Haack reaction to 2-hydroxyacetophenones. nih.govsemanticscholar.org This reaction provided a reliable route to 3-formylchromones, which are key precursors for the synthesis of 4-oxo-4H-1-benzopyran-3-carboxylic acids and their corresponding esters. core.ac.uk
The oxidation of the formyl group at the C-3 position of the chromone ring to a carboxylic acid, followed by esterification, became a common strategy to access compounds like methyl 4-oxo-4H-1-benzopyran-3-carboxylate. core.ac.uk A review of the synthesis and reactivity of chromone-3-carboxylic acid, covering literature from 1973 onwards, highlights the evolution of synthetic methodologies and the growing interest in this class of compounds over the decades. researchgate.net Initial studies often focused on the fundamental reactivity of these molecules, paving the way for their later application in more complex synthetic endeavors.
Significance of this compound in Contemporary Chemical Science
In modern chemical science, this compound is highly valued as a versatile synthetic intermediate. Its structure incorporates several reactive sites that can be selectively targeted to build more elaborate molecular architectures. The ester functionality at the 3-position can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or via amidation to form various carboxamides. semanticscholar.org
This compound serves as a crucial starting material in the synthesis of novel heterocyclic systems with potential therapeutic applications. For example, it can be used to create hybrid molecules that combine the chromone scaffold with other pharmacologically active moieties, such as isoxazoles, to explore synergistic effects and develop new drug candidates. nih.gov The ability to functionalize the chromone core at the 3-position through the carboxylate group allows for the systematic exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.
Interdisciplinary Research Landscape Involving 3-Substituted Chromone Derivatives
The study of 3-substituted chromone derivatives, including this compound, extends across multiple scientific disciplines. In medicinal chemistry , these compounds are extensively investigated for their potential as therapeutic agents. Research has shown that derivatives of this scaffold can act as inhibitors of various enzymes and receptors, leading to the exploration of their efficacy in treating a range of diseases. nih.govnih.gov
In the field of materials science , the rigid, planar structure of the chromone scaffold has been exploited in the design of novel organic materials. For instance, chromone derivatives have been incorporated into the core of calamitic liquid crystals, demonstrating the potential of this heterocyclic system in the development of new display technologies and other advanced materials. researchgate.net
Furthermore, the synthesis and functionalization of 3-substituted chromones contribute to the broader field of organic synthesis , where the development of new synthetic methodologies and the construction of complex molecular architectures are of fundamental importance. The reactivity of the chromone core continues to be explored, leading to the discovery of new chemical transformations and the creation of novel molecular entities.
Research Findings on 3-Substituted Chromone Derivatives
The following table summarizes selected research findings on various 3-substituted chromone derivatives, highlighting their synthesis and observed biological activities.
| Compound/Derivative | Synthetic Precursor | Key Findings | Reference |
| Benzopyran-4-one-isoxazole hybrids | 3-Formylchromones | Displayed significant antiproliferative activities against various cancer cell lines with IC50 values in the micromolar range. | nih.gov |
| Chromone-3-carboxamides | Chromone-3-carboxylic acids | Evaluated for anti-inflammatory and anti-trypanosomal properties. | semanticscholar.org |
| 6-Substituted 3-formylchromones | Substituted 2-hydroxyacetophenones | Investigated as potential anti-diabetic agents through in silico studies, showing strong binding affinity to relevant protein targets. | nih.gov |
Synthesis and Yields of Chromone-3-Carboxylic Acid Derivatives
The synthesis of chromone-3-carboxylic acids, the immediate precursors to the methyl ester, has been achieved through various methods with differing efficiencies. The following table provides examples of reported yields for the synthesis of these key intermediates.
| Derivative | Starting Material | Reaction Type | Yield (%) | Reference |
| Chromone-3-carboxylic acid | Chromone-3-carbaldehyde | Pinnick Oxidation | 53-61 | semanticscholar.org |
| 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid | 6-Bromo-2-hydroxyacetophenone (via 3-formyl derivative) | Vilsmeier-Haack followed by Pinnick Oxidation | 55.2 | semanticscholar.org |
| 7-Methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde | 2'-Hydroxy-4'-methoxyacetophenone | Modified Vilsmeier-Haack | Improved yield and purity | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
93562-17-5 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O4/c1-14-11(13)8-6-15-9-5-3-2-4-7(9)10(8)12/h2-6H,1H3 |
InChI Key |
ABRJVTYCAKRCGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Oxo 4h 1 Benzopyran 3 Carboxylate and Its Congeners
Established Synthetic Pathways to 4-Oxo-4H-1-Benzopyran-3-Carboxylic Acid
A common and well-established strategy for the synthesis of the title compound's corresponding carboxylic acid, 4-oxo-4H-1-benzopyran-3-carboxylic acid, involves a two-step process: the formylation of a 2-hydroxyacetophenone (B1195853) derivative followed by oxidation.
Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org In the context of chromone (B188151) synthesis, this reaction is instrumental in introducing a formyl group at the C-3 position. The process typically involves the reaction of a substituted 2-hydroxyacetophenone with the Vilsmeier reagent, which is generated in situ from a substituted formamide (B127407) (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). semanticscholar.orgmdpi.com
The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the 2-hydroxyacetophenone. wikipedia.org Subsequent intramolecular cyclization and hydrolysis yield the corresponding 3-formylchromone (4-oxo-4H-1-benzopyran-3-carbaldehyde). semanticscholar.orgmdpi.com The yields for this formylation step can be quite good, with reports ranging from 46-94%. semanticscholar.org However, the success of the Vilsmeier-Haack formylation can be influenced by the nature of the substituents on the 2-hydroxyacetophenone ring. For instance, the presence of unprotected hydroxyl groups can sometimes lead to lower yields (20-30%) or the formation of polymeric byproducts. mdpi.com
Oxidation of 3-Formylchromones to Carboxylic Acids
Once the 3-formylchromone intermediate is obtained, the next step involves the oxidation of the aldehyde group to a carboxylic acid. Several oxidizing agents can be employed for this transformation, but a particularly effective and mild method is the Pinnick oxidation. wikipedia.orgnrochemistry.comresearchgate.net
The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) as the oxidant under weakly acidic conditions. wikipedia.orgnrochemistry.com This method is known for its high tolerance of various functional groups and its ability to oxidize α,β-unsaturated aldehydes, such as 3-formylchromones, to their corresponding carboxylic acids with high efficiency. semanticscholar.orgwikipedia.org The reaction is typically carried out in a mixed solvent system, such as dichloromethane-water, in the presence of a scavenger like sulfamic acid to quench reactive chlorine species. semanticscholar.org Yields for the Pinnick oxidation of 3-formylchromones to 4-oxo-4H-1-benzopyran-3-carboxylic acids are reported to be in the range of 53-61%. semanticscholar.org
Direct Esterification and Transesterification Routes to Methyl 4-Oxo-4H-1-Benzopyran-3-Carboxylate
The conversion of the synthesized 4-oxo-4H-1-benzopyran-3-carboxylic acid to its methyl ester is a crucial step. This is most commonly achieved through direct esterification. The Fischer esterification, a classic and acid-catalyzed reaction, is a viable method. rug.nlmasterorganicchemistry.com This process involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is typically shifted towards the ester product by using an excess of methanol or by removing the water formed during the reaction.
While specific literature detailing the Fischer esterification of 4-oxo-4H-1-benzopyran-3-carboxylic acid is not abundant, the general principles of this reaction are well-established and applicable. rug.nlmasterorganicchemistry.com
Transesterification, another potential route, would involve the conversion of a different ester of 4-oxo-4H-1-benzopyran-3-carboxylic acid (e.g., an ethyl ester) to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst. This method can be particularly useful if, for instance, the ethyl ester is more readily available through a particular synthetic route.
Novel and Green Synthetic Approaches for Chromone-3-Carboxylates
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in chemistry. This has led to the exploration of "green" approaches for the synthesis of chromone derivatives. researchgate.netresearchgate.net
Some of the strategies being investigated include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. ijrpc.com
Use of green catalysts and solvents: The use of recyclable catalysts like heteropolyacids and environmentally benign solvents such as glycerol (B35011) are being explored to reduce the environmental impact of chromone synthesis. researchgate.net
Multicomponent reactions: These reactions, where three or more reactants combine in a single step to form a product, offer a more atom-economical and efficient approach to complex molecules. researchgate.net
Visible-light photoredox catalysis: This emerging field utilizes visible light to drive chemical reactions, offering a milder and more sustainable alternative to traditional methods that often require harsh conditions. nih.gov
While the application of these green methodologies specifically to the synthesis of this compound is still an area of active research, they represent promising avenues for future synthetic strategies. researchgate.net
Strategies for Further Derivatization at the C-3 Carboxylate Position
The carboxylate group at the C-3 position of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological activities.
Synthesis of Chromone-3-Carboxamides and Related Derivatives
One of the most common derivatizations is the conversion of the carboxylic acid to a carboxamide. A robust method for this transformation involves a two-step process. First, the 4-oxo-4H-1-benzopyran-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acid chloride in situ. semanticscholar.org This highly reactive intermediate is then reacted with a primary or secondary amine in the presence of a base, like triethylamine, to yield the desired chromone-3-carboxamide. semanticscholar.org This method has been successfully employed to synthesize a variety of novel chromone-3-carboxamides in good yields. semanticscholar.org
Below is a table summarizing the yields of various chromone-3-carboxamides synthesized from their corresponding carboxylic acids:
| Starting Carboxylic Acid | Amine | Product | Yield (%) | Reference |
| 4-Oxo-4H-chromene-3-carboxylic acid | N,N-Dimethylamine | N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide | - | semanticscholar.org |
| 6-Fluoro-4-oxo-4H-chromene-3-carboxylic acid | N,N-Dimethylamine | 6-Fluoro-N,N-dimethyl-4-oxo-4H-chromene-3-carboxamide | - | semanticscholar.org |
| 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid | N,N-Dimethylamine | 6-Chloro-N,N-dimethyl-4-oxo-4H-chromene-3-carboxamide | - | semanticscholar.org |
| 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid | N,N-Dimethylamine | 6-Bromo-N,N-dimethyl-4-oxo-4H-chromene-3-carboxamide | - | semanticscholar.org |
Yields were reported as "good" in the source material, but specific percentages were not provided for all derivatives.
Further derivatization of the carboxylate group can lead to a wide array of other functional groups, expanding the chemical space accessible from this versatile scaffold.
Modifications through Decarboxylative Reactions
Decarboxylative reactions serve as a powerful tool for the C-C and C-heteroatom bond formation, utilizing carboxylic acids as readily available and stable precursors. In the context of chromone-3-carboxylic acids, decarboxylation enables the introduction of various substituents at the C-3 position, a key site for modifying the molecule's biological and chemical properties. chemrxiv.orgchemrxiv.org
A notable advancement in this area is the use of visible-light photoredox catalysis, which offers a mild and environmentally friendly alternative to traditional methods. chemrxiv.orgnih.gov For instance, a transition-metal-free approach utilizes visible light irradiation in the presence of an organic photosensitizer to achieve the decarboxylative functionalization of chromone-3-carboxylic acids. This method has been successfully employed for the stereoretentive C-3 functionalization with optically active aziridines, yielding chiral 3-substituted chromenones. chemrxiv.orgchemrxiv.org The reaction is believed to proceed through the formation of a radical intermediate upon decarboxylation, which then reacts with the aziridine. chemrxiv.org
The scope of this photoredox-mediated decarboxylative functionalization has been extended to the synthesis of 3-acylchromones from chromone-3-carboxylic acids. nih.gov This process involves the generation of an acyl radical from the corresponding α-keto acid, which then couples with the chromone scaffold.
Beyond photoredox catalysis, other decarboxylative strategies have been explored. While thermal decarboxylation of chromone-2-carboxylic acid was one of the earliest methods for chromone synthesis, modern approaches focus on controlled and functionalizing decarboxylation at the C-3 position. bham.ac.uk Decarboxylative coupling reactions, such as alkenylation and arylation, represent a versatile strategy for introducing unsaturated moieties at this position. nih.govresearchgate.net These reactions often employ transition metal catalysts to facilitate the extrusion of carbon dioxide and the subsequent cross-coupling event. nih.govresearchgate.net
The following table summarizes selected examples of decarboxylative modifications of chromone-3-carboxylic acid derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| Photoredox-catalyzed C-3 Functionalization | Chromone-3-carboxylic acid, optically active aziridine, TBAI, visible light | Chiral 3-substituted chromenones | Transition-metal-free, stereoretentive |
| Photoredox-catalyzed Acylation | Chromone-3-carboxylic acid, α-keto acid, photoredox catalyst, visible light | 3-Acylchromones | Mild reaction conditions |
| Transition-metal-catalyzed Alkenylation | Chromone-3-carboxylic acid derivative, alkene, transition metal catalyst (e.g., Ni or Fe) | 3-Alkenylchromones | Direct formation of C(sp2)-C(sp2) bond |
Catalytic Systems and Mechanistic Aspects in Chromone-3-Carboxylate Synthesis
The synthesis of the chromone-3-carboxylate core often relies on powerful catalytic systems that can efficiently construct the bicyclic ring system. Palladium, nickel, and iridium-based catalysts have emerged as particularly effective in this regard, each operating through distinct mechanistic pathways.
Palladium-Catalyzed Syntheses:
Palladium catalysts are widely used for the synthesis of chromones through cyclocarbonylation reactions. nih.govresearchgate.net A highly efficient method involves the palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure. nih.govresearchgate.net This reaction is often enhanced by the use of phosphonium (B103445) salt ionic liquids as the reaction medium. nih.gov
The catalytic cycle for such a palladium-catalyzed cyclocarbonylation is generally proposed to involve the following key steps youtube.comyoutube.com:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the o-iodophenol to form a Pd(II) intermediate.
Alkyne Insertion (Carbopalladation): The terminal alkyne coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
CO Insertion (Carbonylation): Carbon monoxide inserts into the newly formed Pd-vinyl bond.
Intramolecular Nucleophilic Attack: The phenolic oxygen attacks the acyl-palladium intermediate, leading to the formation of the chromone ring.
Reductive Elimination: The Pd(II) species undergoes reductive elimination to release the chromone product and regenerate the active Pd(0) catalyst.
Palladium catalysis is also instrumental in the synthesis of chromone-fused cyclopentanones through a [2 + 2 + 1] annulation of 3-iodochromones, bridged olefins, and a carbon monoxide surrogate. nih.gov
Nickel-Catalyzed Syntheses:
Nickel catalysts offer a more cost-effective alternative to palladium and have been successfully employed in the synthesis of chromone derivatives. uct.ac.zaoaepublish.comsquarespace.com For instance, nickel-catalyzed cross-coupling of chromene acetals with boronic acids provides an efficient route to 2-substituted-2H-chromenes. uct.ac.za
The mechanism of nickel-catalyzed cross-coupling reactions often involves radical pathways and can proceed through various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.govoaepublish.comsquarespace.combohrium.com A general mechanistic framework for nickel-catalyzed reductive cross-coupling involves nih.govoaepublish.comsquarespace.com:
Generation of an active Ni(0) species: This can be achieved through the reduction of a Ni(II) precatalyst.
Oxidative Addition: The Ni(0) species undergoes oxidative addition to one of the coupling partners (e.g., an aryl halide).
Transmetalation or Radical Pathway: The second coupling partner is introduced either through transmetalation with an organometallic reagent or via a radical pathway involving single-electron transfer (SET).
Reductive Elimination: The two organic fragments couple, and the product is released from the nickel center, regenerating a lower oxidation state nickel species that can re-enter the catalytic cycle.
Iridium-Based Photoredox Catalysis:
Iridium-based photosensitizers have revolutionized organic synthesis by enabling reactions to proceed under mild conditions using visible light as the energy source. researchgate.netchemrxiv.orgresearchgate.net In the context of chromone synthesis, iridium photoredox catalysis can be utilized to generate radical intermediates that can participate in cyclization reactions to form the chromone core. researchgate.net
A plausible mechanistic pathway for an iridium-photoredox-catalyzed synthesis of a chromone derivative could involve the following steps researchgate.netchemrxiv.org:
Excitation: The iridium photocatalyst absorbs visible light and is promoted to an excited state.
Single-Electron Transfer (SET): The excited photocatalyst can act as either an oxidant or a reductant. For example, it can oxidize a suitable substrate to generate a radical cation.
Radical Cascade: The generated radical can initiate a cascade of reactions, including intramolecular cyclization onto an appropriately positioned alkyne or alkene, ultimately leading to the formation of the chromone ring system.
Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.
The following table provides an overview of the key features of these catalytic systems in the synthesis of chromone-3-carboxylates and their congeners.
| Catalytic System | Typical Precursors | Key Mechanistic Steps | Advantages |
|---|---|---|---|
| Palladium | o-Iodophenols, Terminal Acetylenes, CO | Oxidative Addition, Carbopalladation, Carbonylation, Reductive Elimination | High efficiency and selectivity, well-established methodology |
| Nickel | Chromene Acetals, Boronic Acids | Oxidative Addition, Radical Pathways, Reductive Elimination | Cost-effective, can involve radical intermediates |
| Iridium (Photoredox) | Functionalized Phenols/Anilines with Unsaturated Moieties | Photoexcitation, Single-Electron Transfer, Radical Cascade | Mild reaction conditions, use of visible light |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Oxo 4h 1 Benzopyran 3 Carboxylate and Its Derivatives
Vibrational Spectroscopy (FTIR, Raman, INS) for Conformational and Bonding Analysis
Vibrational spectroscopy is a powerful tool for probing the bonding environment and conformational details of methyl 4-oxo-4H-1-benzopyran-3-carboxylate. Analysis of the infrared (IR) and Raman spectra reveals characteristic frequencies corresponding to the vibrations of specific functional groups within the molecule.
The most prominent features in the IR spectrum are the strong absorption bands associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups—the γ-pyrone ketone at C-4 and the methyl ester group at C-3—two separate stretching bands are typically observed. The ketonic carbonyl at C-4 generally appears at a lower wavenumber (around 1655-1637 cm⁻¹) compared to a simple ketone, a result of conjugation with the benzene (B151609) ring and the pyran oxygen. masterorganicchemistry.com The ester carbonyl stretch is found at a higher frequency, typically in the 1720-1700 cm⁻¹ region.
The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the benzene ring are observed in the 1605-1450 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic protons are typically found above 3000 cm⁻¹. Furthermore, the stretching vibrations of the C-O-C ether linkage within the pyran ring contribute to the spectrum, often appearing in the 1250-1100 cm⁻¹ range.
While specific Inelastic Neutron Scattering (INS) data for this molecule is not widely available, this technique could provide valuable information on low-frequency vibrational modes and motions involving hydrogen atoms, complementing the data from FTIR and Raman spectroscopy.
Interactive Table 3.1.1: Key Vibrational Frequencies for Chromone (B188151) Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |
| Ester C=O Stretch | 1720-1700 | Carboxylate |
| Ketone C=O Stretch | 1655-1637 | γ-Pyrone |
| Aromatic C=C Stretch | 1605-1450 | Benzene Ring |
| C-O-C Ether Stretch | 1250-1100 | Pyrone Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum displays distinct signals for the aromatic protons, the vinyl proton on the pyrone ring, and the methyl ester protons. The most downfield signal is typically the proton at the C-2 position of the pyrone ring (H-2), appearing as a sharp singlet around δ 8.5-8.8 ppm. Its significant deshielding is due to the anisotropic effects of the adjacent C-4 carbonyl group and the electron-withdrawing nature of the C-3 carboxylate group. The protons on the benzene ring (H-5, H-6, H-7, H-8) resonate in the aromatic region, typically between δ 7.4 and 8.2 ppm. The proton at H-5 is often the most deshielded of the aromatic protons due to its proximity to the C-4 carbonyl group. The methyl protons of the ester group appear as a sharp singlet further upfield, usually around δ 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for all eleven carbon atoms in the molecule. The two carbonyl carbons are the most deshielded, with the C-4 ketone carbon appearing around δ 176 ppm and the ester carbonyl carbon (C-11) resonating around δ 163 ppm. nih.gov The olefinic and aromatic carbons appear in the δ 114-156 ppm range. The C-2 carbon is highly deshielded (around δ 155 ppm), while the C-3 carbon, to which the ester is attached, is found further upfield (around δ 114 ppm). nih.gov The carbon of the methyl ester group (C-12) is observed at approximately δ 52 ppm.
Interactive Table 3.2.1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.6 | Singlet |
| H-5 | ~8.1 | Doublet of doublets |
| H-7 | ~7.8 | Triplet of doublets |
| H-8 | ~7.7 | Doublet |
| H-6 | ~7.5 | Triplet |
| -OCH₃ | ~3.9 | Singlet |
Interactive Table 3.2.2: ¹³C NMR Chemical Shifts from Chromone-3-Carboxylic Acid (DMSO)
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 176 |
| C-11 (Ester C=O) | 163 |
| C-8a | 155 |
| C-2 | 155 |
| C-7 | 135 |
| C-5 | 126 |
| C-6 | 125 |
| C-4a | 123 |
| C-8 | 118 |
| C-3 | 114 |
| C-12 (-OCH₃) | ~52 (Predicted) |
| (Data for C-2 to C-11 is based on the parent carboxylic acid) nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Conjugation Studies
UV-Vis spectroscopy is used to study the electronic transitions within the conjugated system of this compound. The chromone core constitutes an extensive π-system, leading to characteristic absorption bands in the ultraviolet region.
The spectrum typically exhibits two main absorption bands corresponding to π → π* transitions. libretexts.org A high-energy band often appears in the 220-250 nm range, while a second, lower-energy band is observed at longer wavelengths, around 290-330 nm. libretexts.org These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzopyranone system.
Additionally, a weak absorption band corresponding to the n → π* transition of the carbonyl group may be observed at longer wavelengths, often overlapping with the tail of the stronger π → π* band. masterorganicchemistry.com This transition involves the excitation of a non-bonding electron from one of the oxygen lone pairs to an antibonding π* orbital. The position and intensity of these absorption maxima are sensitive to the solvent polarity and the nature of substituents on the chromone ring.
Interactive Table 3.3.1: Typical UV-Vis Absorption Maxima for 3-Substituted Chromones in Ethanol (B145695)
| Transition | Typical λₘₐₓ (nm) |
| π → π | ~224 |
| π → π | ~302 |
| (Data based on 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde) libretexts.org |
X-ray Diffraction (XRD) for Crystalline-State Structural Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state. While the specific crystal structure for the methyl ester may not be publicly available, the structure of the parent compound, 4-oxo-4H-chromene-3-carboxylic acid, has been determined. wisc.edu
This analysis confirms the planarity of the benzopyran ring system. wisc.edu The crystal structure of the parent acid belongs to the monoclinic space group P 1 21/n 1. wisc.edu The bond lengths within the chromone core are consistent with a delocalized π-electron system. For instance, the C=O bond at C-4 shows a length typical for a conjugated ketone, and the bond lengths in the benzene ring are characteristic of an aromatic system. The ester group at C-3 would be expected to be nearly coplanar with the pyrone ring to maximize conjugation. In the solid state, intermolecular interactions, such as hydrogen bonding (in the case of the acid) or π-π stacking, play a crucial role in the crystal packing.
Interactive Table 3.4.1: Crystallographic Data for 4-Oxo-4H-Chromene-3-Carboxylic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 18.017 |
| b (Å) | 5.549 |
| c (Å) | 8.017 |
| β (°) | 92.49 |
| (Source: Crystallography Open Database, COD Number 2240940) wisc.edu |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. The molecular ion peak (M⁺•) would be observed at an m/z value corresponding to its molecular weight (204.18 g/mol ).
The fragmentation of chromones is well-characterized and often proceeds via a retro-Diels-Alder (RDA) reaction. For the title compound, a primary fragmentation step would likely be the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, leading to a prominent acylium ion at m/z 173. Another possibility is the loss of the entire carbomethoxy group as a radical (•COOCH₃), resulting in an ion at m/z 145.
Following initial losses, the chromone ring itself can fragment. The characteristic RDA fragmentation of the pyrone ring would involve the cleavage of the C4a-O1 and C2-C3 bonds, leading to the expulsion of acetylene (B1199291) (C₂H₂) and the formation of a radical cation derived from methyl salicylate. This complex fragmentation provides a structural fingerprint that can be used to identify the chromone core in unknown samples.
Interactive Table 3.5.1: Predicted Key Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment | Fragmentation Pathway |
| 204 | [M]⁺• | Molecular Ion |
| 173 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 145 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |
| 121 | [Salicyloyl ion]⁺ | RDA fragmentation product |
Computational Chemistry and Molecular Modeling Studies of 4 Oxo 4h 1 Benzopyran 3 Carboxylate Systems
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For chromone-3-carboxylic acid (C3CA), a closely related precursor, DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine its optimized molecular geometry. nih.gov
These studies show that the chromone (B188151) ring system is essentially planar. nih.gov The geometric parameters, including bond lengths and angles, obtained from DFT calculations are in good agreement with experimental data from X-ray diffraction, confirming the accuracy of the theoretical model. nih.gov For instance, the non-hydrogen atoms of the chromone ring in C3CA are nearly coplanar, with a root-mean-square deviation of just 0.0057 Å. nih.gov The planarity of the core structure is a critical determinant of the molecule's electronic properties and interaction capabilities.
Conformational Preferences and Potential Energy Surface Analysis
Conformational analysis is vital for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its biological activity. For chromone-3-carboxylic acid, a potential energy surface (PES) scan has been performed to identify the most stable conformers. nih.gov This analysis typically involves rotating a specific dihedral angle—in this case, the angle involving the carboxylic acid group (H₂₀–O₁₈–C₁₅–C₁₂) — and calculating the energy at each step. nih.gov
The PES scan for C3CA reveals that the most stable conformation occurs when the carboxylic acid group is coplanar with the chromone ring. nih.gov Specifically, two minimum energies are found at dihedral angles of 180° and 360°, which correspond to structurally identical, planar conformers. nih.gov The energy barrier for rotation out of this plane is relatively low, indicating some degree of conformational flexibility. nih.gov This planarity is stabilized by intramolecular hydrogen bonding between the carboxylic hydrogen and the carbonyl oxygen of the pyrone ring. nih.gov
Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO Analysis)
Quantum chemical descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.org
For chromone-3-carboxylic acid, TD-DFT calculations have been used to determine these properties. nih.gov The analysis reveals the distribution and energy levels of these frontier orbitals, which are crucial for understanding charge transfer within the molecule. nih.gov A lower HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for its potential electronic and photochemical applications. materialsciencejournal.org
Table 1: Quantum Chemical Descriptors for a Chromene Derivative
| Descriptor | Value (eV) |
|---|---|
| HOMO Energy | -7.06 |
| LUMO Energy | -2.54 |
| Energy Gap (ΔE) | 4.52 |
| Ionization Potential (I) | 7.06 |
| Electron Affinity (A) | 2.54 |
| Hardness (η) | 2.27 |
| Softness (S) | 0.45 |
Data is for a representative ethyl pyran-3-carboxylate derivative, illustrating typical values for this class of compounds. materialsciencejournal.org
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Investigations
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfers between filled donor orbitals and empty acceptor orbitals. researchgate.net
In studies of related 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, NBO analysis has been used to investigate the interactions between donor and acceptor orbitals. researchgate.net These analyses for the chromone scaffold typically reveal significant electron delocalization within the fused ring system, contributing to its stability. The interactions involving lone pairs of electrons on the oxygen atoms and the π* anti-bonding orbitals of the aromatic ring and carbonyl groups are particularly important, indicating a high degree of electronic communication across the molecule. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) is another tool used to analyze the nature of chemical bonds based on the topology of the electron density. researchgate.net This method can characterize the type of bonding (e.g., covalent, ionic, hydrogen bond) and provide insights into the stability of the molecular structure. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions showing positive potential (electron-poor, susceptible to nucleophilic attack).
For chromone-3-carboxylic acid, MEP analysis highlights the most reactive parts of the molecule. researchgate.net The oxygen atoms of the carbonyl groups exhibit the most negative potential, making them likely sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group shows a strongly positive potential, identifying it as a primary site for nucleophilic attack or hydrogen bonding. researchgate.net This information is critical for understanding how the molecule will interact with biological receptors or other reactants.
Molecular Docking Simulations: Theoretical Binding Affinities with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug discovery to screen potential drug candidates. Derivatives of the 4-oxo-4H-1-benzopyran scaffold have been the subject of numerous docking studies against various biological targets due to their broad pharmacological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov
For example, various 4H-chromene derivatives have been docked into the active sites of proteins like Bcl-2 and various kinases to evaluate their potential as anticancer agents. researchgate.netnih.gov These simulations often reveal key interactions, such as hydrogen bonds and π-π stacking, between the chromene core and amino acid residues in the protein's active site. The binding energy scores obtained from these simulations provide a theoretical estimation of the ligand's binding affinity.
Table 2: Representative Molecular Docking Scores for Chromene Derivatives Against Various Targets
| Compound Type | Protein Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| 4H-Chromene derivative | Calcium Channel (CavAb) | -7.5 to -8.5 | iau.ir |
| N-phenyl-chromene-carboxamide | Monoamine Oxidase B (MAO-B) | -8.0 to -9.2 | nih.gov |
| 4H-Chromene derivative | Breast Cancer Protein (MCF-7) | -7.9 to -9.1 | researchgate.net |
Molecular Dynamics (MD) Simulations: Ligand-Target Complex Stability and Interactions
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions within the binding site.
MD simulations have been performed on complexes of chromene derivatives with their biological targets to validate the docking results and understand the dynamic behavior of the binding. researchgate.net These simulations can reveal, for instance, whether the hydrogen bonds and hydrophobic interactions predicted by docking are stable over a period of nanoseconds. The stability of the ligand within the active site, as measured by metrics like root-mean-square deviation (RMSD), is a strong indicator of its potential efficacy as an inhibitor or modulator of the target protein. researchgate.net
Mechanistic Investigations of Biological Interactions in Vitro of Chromone 3 Carboxylates and Their Derivatives
General In Vitro Bioactivity Landscape of Chromone (B188151) Derivatives
Chromone derivatives, characterized by a benzo-γ-pyrone scaffold, represent a versatile class of heterocyclic compounds with a broad spectrum of in vitro biological activities. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. acs.orgresearchgate.net The diverse bioactivities of chromone derivatives stem from their planar and rigid structure, which includes an α,β-unsaturated carbonyl group capable of participating in various non-covalent interactions such as hydrogen bonding and electrostatic interactions with biological macromolecules. researchgate.net
Extensive in vitro studies have demonstrated that chromone derivatives possess a wide range of pharmacological properties, including but not limited to, antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer activities. acs.orgresearchgate.netnih.gov Their capacity to inhibit a variety of enzymes has also been a significant area of investigation. nih.gov The biological and medicinal potential of these compounds is often linked to the nature and position of substituents on the chromone ring system.
For instance, the introduction of different functional groups at various positions of the chromone nucleus can significantly modulate their biological effects. This has been a key strategy in the development of novel therapeutic agents based on the chromone scaffold. The wide distribution of chromones in natural sources, particularly in plants and fungi, further underscores their biological relevance and potential as lead structures for drug discovery. acs.orgnih.gov
Mechanistic Studies on Enzyme Inhibition
Chromone-3-carboxylates and their derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the neurochemistry of neurodegenerative disorders like Parkinson's disease. nih.govsemanticscholar.org Mechanistic studies, including kinetic and crystallographic analyses, have provided detailed insights into their mode of inhibition.
Crystallographic studies of human MAO-B in complex with chromone analogs reveal that these inhibitors bind within the active site cavity of the enzyme. nih.govacs.org The chromone moiety typically positions itself in front of the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govacs.org The binding is stabilized by hydrogen bonds with key amino acid residues, such as Tyr435 and Cys172, and by favorable hydrophobic interactions within the flat active site. nih.govacs.org This precise fit contributes to a tight-binding inhibition mechanism. nih.govacs.org
Kinetic analyses have shown that many chromone derivatives act as reversible and competitive inhibitors of MAO-B. nih.gov For example, a study on chromone-3-carboxylic acid demonstrated it to be a potent and highly selective inhibitor of human MAO-B (hMAO-B) over the MAO-A isoform. researchgate.net The substitution pattern on the chromone ring and on any appended groups significantly influences the inhibitory potency and selectivity. For instance, chromone 3-phenylcarboxamide derivatives have been identified as a particularly potent class of reversible MAO-B inhibitors. acs.org The nature and position of substituents on the phenyl ring of these carboxamides can fine-tune their inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov
The structural basis for the selectivity of these compounds for MAO-B over MAO-A has also been investigated. The differences in the active site architectures of the two isoforms are believed to be a key determinant of this selectivity.
Table 1: In Vitro MAO-B Inhibitory Activity of Selected Chromone Derivatives
| Compound | Derivative Class | Inhibition Constant (Ki) / IC50 | Mechanism of Inhibition | Reference |
| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | 3-Phenylcarboxamide | 55 nM (Ki) | Tight-binding | nih.gov |
| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 3-Phenylcarboxamide | 17 nM (Ki) | Tight-binding | nih.gov |
| N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | 3-Phenylcarboxamide | 31 nM (Ki) | Tight-binding | nih.gov |
| 3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione | Chromane-2,4-dione | 94 µM (Ki) | Reversible, Competitive | nih.gov |
| Chromone-3-carboxylic acid | 3-Carboxylic acid | 0.048 µM (IC50) | Selective MAO-B inhibitor | researchgate.net |
Chromone derivatives have been identified as promising inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. nih.govnih.gov The inhibition of α-glucosidase by these compounds slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. scielo.br
In vitro studies have demonstrated that various chromone derivatives exhibit significant α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose. nih.govnih.gov For example, a series of chromone-based thiosemicarbazones were found to be potent α-glucosidase inhibitors, with the lead compound exhibiting an IC50 value approximately 2183-fold lower than that of acarbose. nih.gov Kinetic analysis of this lead compound revealed a reversible mode of inhibition. nih.gov
Molecular docking studies have been employed to elucidate the binding interactions between chromone derivatives and the active site of α-glucosidase. These studies suggest that the chromone scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site, such as Asp203, Asp327, Asp542, Arg526, and His600. mdpi.com The specific substitution patterns on the chromone ring play a crucial role in determining the potency of inhibition. For instance, chromonyl enaminones have shown good inhibition of the α-glucosidase enzyme. researchgate.net
The structural features of the chromone nucleus, combined with the diverse functionalities that can be introduced at various positions, provide a versatile platform for the design of novel and potent α-glucosidase inhibitors.
Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. researchgate.netnih.gov Flavonoids, which share a structural resemblance to chromones, are known to be effective CK2 inhibitors. researchgate.netnih.gov Building on this, researchers have designed and synthesized various chromone derivatives as novel CK2 inhibitors.
One successful approach has been the hybridization of the chromone skeleton with other pharmacophores known to interact with protein kinases. For example, a series of chromone-2-aminothiazole derivatives were designed and shown to be effective CK2 inhibitors. researchgate.netnih.gov The most potent compound in this series exhibited an IC50 value of 0.08 μM. researchgate.netnih.gov Cellular thermal shift assays confirmed the direct binding of this compound to CK2. researchgate.netnih.gov
Molecular modeling studies have provided insights into the possible binding modes of these chromone derivatives within the ATP-binding site of CK2. researchgate.net These studies suggest that the chromone moiety and the appended groups can form key interactions with amino acid residues in the active site, thereby blocking the binding of ATP. Further investigations into the downstream effects of CK2 inhibition by these compounds have shown that they can induce apoptosis and arrest the cell cycle in cancer cell lines. researchgate.netnih.gov The inhibition of CK2 by these derivatives has been shown to affect downstream signaling pathways, including the α-catenin/Akt and PARP/Survivin pathways. researchgate.netnih.gov
Table 2: In Vitro Protein Kinase CK2 Inhibitory Activity of a Selected Chromone Derivative
| Compound Class | Specific Derivative | IC50 | Cellular Effect | Reference |
| Chromone-2-aminothiazole | Compound 5i | 0.08 µM | Induces apoptosis and cell cycle arrest in HL-60 cells | researchgate.netnih.gov |
In Vitro Antimicrobial Activity and Modes of Action (Antibacterial, Antifungal, Antitrypanosomal)
Chromone derivatives have demonstrated a broad spectrum of in vitro antimicrobial activity, encompassing antibacterial, antifungal, and antitrypanosomal effects. nih.govnih.gov The antimicrobial efficacy of these compounds is highly dependent on their specific chemical structures.
In terms of antibacterial activity , various 3-substituted chromone derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL. For instance, certain halogenated formylchromones, such as 6-bromo-3-formylchromone and 6-chloro-3-formylchromone, have exhibited potent antibacterial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi, with MICs of 20 µg/mL. nih.gov The proposed modes of action include the inhibition of bacterial motility, protease activity, and biofilm formation. nih.gov
Regarding antifungal activity , chromone derivatives have shown efficacy against various fungal pathogens, including Candida species. nih.gov Four chromone-3-carbonitriles, for example, displayed good antifungal activity with MICs ranging from 5 to 50 µg/mL and were also found to significantly inhibit biofilm formation by Candida albicans. nih.gov The mechanism of action for some of these compounds involves the inhibition of hyphal formation, a key virulence factor for C. albicans. nih.gov Transcriptomic analysis of the most active compound, 6-bromochromone-3-carbonitrile, revealed the downregulation of genes involved in hyphae formation and biofilm development. nih.gov
While the provided search results focus more on antibacterial and antifungal activities, the broader class of chromones has been investigated for a wide range of antimicrobial effects, including antitrypanosomal activity, although specific mechanistic details for chromone-3-carboxylates in this area were not prominent in the search results.
Table 3: In Vitro Antimicrobial Activity of Selected Chromone Derivatives
| Compound | Derivative Class | Target Organism | Activity (MIC) | Reference |
| 6-Bromo-3-formylchromone | Halogenated formylchromone | Vibrio parahaemolyticus, Vibrio harveyi | 20 µg/mL | nih.gov |
| 6-Chloro-3-formylchromone | Halogenated formylchromone | Vibrio parahaemolyticus, Vibrio harveyi | 20 µg/mL | nih.gov |
| 6-Bromochromone-3-carbonitrile | Chromone-3-carbonitrile | Candida albicans | 5 µg/mL | nih.gov |
Antioxidant Mechanisms and Radical Scavenging Capacity (in vitro models)
Chromone derivatives are recognized for their significant in vitro antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. nih.govresearchgate.net The antioxidant capacity of these compounds is closely linked to their molecular structure, particularly the presence and position of hydroxyl groups and other substituents on the chromone ring. researchgate.net
The primary mechanisms by which chromone derivatives exert their antioxidant effects in vitro include:
Radical Scavenging: Many chromone derivatives act as potent free radical scavengers. nih.gov This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net The presence of phenolic hydroxyl groups is a key structural feature that contributes to this activity, as they can donate a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The resulting phenoxyl radical is often stabilized by resonance within the chromone ring system.
Metal Chelation: Some chromone derivatives can chelate transition metal ions, such as ferrous ions (Fe²⁺). nih.gov By binding to these metal ions, they can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.
Reductive Power: The reductive capability of chromone derivatives, often assessed by the potassium ferricyanide (B76249) reduction method, is another indicator of their antioxidant potential. nih.gov This reflects their ability to donate electrons.
Structure-activity relationship studies have shown that the presence of a phenolic hydroxyl group, a 4-oxo group, and the 2,3-double bond in the chromone structure are important for good antioxidant activity. researchgate.net Furthermore, the introduction of additional hydroxyl groups and adjacent methoxy (B1213986) groups can enhance this activity. researchgate.net For instance, a study on forty-eight chromone derivatives found that compounds with strong radical scavenging and metal chelating activities also exhibited high total antioxidant and reductive power. nih.gov
In Vitro Anti-inflammatory Pathway Modulation
The chromone scaffold, chemically known as 4H-1-benzopyran-4-one, is a significant structural unit in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including anti-inflammatory properties. semanticscholar.orgresearchgate.net Research into chromone-3-carboxylates and their derivatives, such as amides, has revealed their potential to modulate inflammatory pathways in vitro. These compounds are structurally related to naturally occurring flavonoids, many of which are known for their anti-inflammatory effects.
Studies have focused on synthesizing novel chromone-3-carboxamides and evaluating their effects in cellular assays. For instance, a series of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides were synthesized and showed activity in carrageenan-induced rat paw oedema assays and acetic acid-induced peritonitis tests, indicating their potential as anti-inflammatory agents. nih.gov While these are coumarin-based (2-oxo) rather than chromone-based (4-oxo), the research highlights the potential of the general benzopyran-3-carboxamide structure. More directly related studies on chromone-3-carboxamides derived from chromone-3-carboxylic acid have been conducted to find lead compounds for treating various diseases. semanticscholar.orgresearchgate.net The anti-inflammatory activity of these derivatives is often assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.
The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). researchgate.net While specific mechanistic data for methyl 4-oxo-4H-1-benzopyran-3-carboxylate is limited, research on related structures suggests that the chromone nucleus is a promising pharmacophore for developing novel anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Activity of Selected Benzopyran Derivatives Note: Data on the specific methyl ester is limited; this table includes related derivatives to illustrate the potential of the scaffold.
| Compound Class | Assay Type | Key Findings | Reference(s) |
| N-arylsubstituted 2-oxo-2H-1-benzopyran-3-carboxamides | Carrageenan-induced rat paw oedema; Acetic acid-induced peritonitis | Active anti-inflammatory agents, comparable to piroxicam. | nih.gov |
| Chromone-3-carboxamides | General biological evaluation | Selected derivatives were evaluated for anti-inflammatory properties. | semanticscholar.orgresearchgate.net |
| Pterostilbene-carboxylic acid derivatives with oxime ether moiety | NO inhibitory activity in LPS-treated RAW264.7 cells; COX-2 inhibition | Potent reduction in nitric oxide (NO); potential modulation of NF-κB/MAPK signaling. | researchgate.net |
Antitumor and Anticancer Mechanistic Studies (in vitro cellular assays)
The chromone core is a prevalent feature in compounds investigated for anticancer properties. semanticscholar.orgresearchgate.net Derivatives of 4-oxo-4H-1-benzopyran-3-carboxylic acid have been synthesized and evaluated for their cytotoxic and antiproliferative activities against various human cancer cell lines in vitro. These studies are crucial for identifying the mechanisms through which these compounds exert their effects, such as inducing apoptosis, inhibiting cell cycle progression, or targeting specific cellular pathways.
One area of investigation involves creating hybrid molecules that conjugate the benzopyran-4-one scaffold with other pharmacologically active moieties, such as isoxazole (B147169). nih.gov A study on (4-Oxo-4H-1-benzopyran-3-yl)methyl 3,5-dimethylisoxazole-4-carboxylate, a derivative where the carboxylate group is part of a larger ester linkage, demonstrated significant antiproliferative activity. nih.gov The compound showed selectivity towards cancer cell lines over normal cell lines. nih.gov The structure-activity relationship indicated that the unsubstituted benzopyran-4-one moiety conjugated via this specific ester linkage provided higher selectivity. nih.gov
Furthermore, the cytotoxic properties of various chromone-3-carboxamides have been assessed. semanticscholar.orgresearchgate.net These in vitro cellular assays typically involve exposing different cancer cell lines to the compounds and measuring cell viability or proliferation after a set period. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the potency of the compound. For example, certain benzopyran-4-one-isoxazole conjugates have been tested against human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human cervical cancer (HeLa) cell lines, with some compounds exhibiting notable IC₅₀ values. nih.gov
Table 2: In Vitro Antiproliferative Activity of a Benzopyran-4-one-Isoxazole Derivative
| Compound | Cancer Cell Line | IC₅₀ (μM) after 48h |
| (4-Oxo-4H-1-benzopyran-3-yl)methyl 3,5-dimethylisoxazole-4-carboxylate | A549 (Lung) | 29.7 ± 1.2 |
| MCF-7 (Breast) | 39.4 ± 1.5 | |
| HeLa (Cervical) | > 50 | |
| PC-3 (Prostate) | 34.2 ± 1.3 | |
| Data sourced from a study on benzopyran-4-one-isoxazole hybrid compounds. nih.gov |
In Vitro Anti-HIV Activity Research
Molecules containing a chromane (B1220400) or chromone skeleton have been explored for a broad range of bioactivities, including antiviral effects. stuba.sk Some chromone derivatives have been reported to possess potential activity against the Human Immunodeficiency Virus (HIV). The mechanism of action for such compounds can involve the inhibition of key viral enzymes that are essential for the replication cycle of HIV.
Research has suggested that certain chromones may act as inhibitors of HIV integrase, an enzyme that catalyzes the integration of the viral DNA into the host cell's genome. This step is critical for the establishment of a persistent infection. Chromane derivatives have also been suggested to have significant activity against HIV type 1 (HIV-1). stuba.sk
While the broader class of chromones has attracted attention, specific research on the anti-HIV activity of this compound is not extensively documented in readily available literature. However, studies on related heterocyclic systems provide a basis for interest in this scaffold. For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives, which are based on the isomeric coumarin (B35378) scaffold, were synthesized and evaluated for their anti-HIV activity using the MTT method. nih.gov Several of these compounds showed moderate to potent activity against wild-type HIV-1, demonstrating that benzopyran-based structures can serve as templates for the development of new anti-retroviral agents. nih.gov Further investigation is required to determine if chromone-3-carboxylates exhibit similar or distinct anti-HIV profiles.
Table 3: Anti-HIV Activity of Selected Benzopyran-Related Derivatives Note: This table includes data on related scaffolds to highlight the potential of the general structure class in anti-HIV research.
| Compound Class | Virus Strain | Assay | Key Findings | Reference(s) |
| Chromone derivatives | Not specified | Not specified | Mentioned as having potential HIV-integrase inhibition activity. | |
| N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives | Wild-type HIV-1 | MTT Method | Some derivatives exhibited potent anti-HIV activity against MT-4 cells. | nih.gov |
| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives | HIV-1 | Not specified | Several analogs showed potent anti-HIV-1 activities with EC₅₀ < 10 μM. | hilarispublisher.com |
Structure Activity Relationship Sar Studies and Rational Derivatization Strategies for 4 Oxo 4h 1 Benzopyran 3 Carboxylates
Elucidation of Substituent Effects on Biological Activity
The biological activity of 4-oxo-4H-1-benzopyran-3-carboxylate derivatives is profoundly influenced by the nature, position, and number of substituents on the chromone (B188151) core. researchgate.net SAR studies have demonstrated that even minor chemical modifications can lead to substantial changes in pharmacological profiles, including anticancer and antimicrobial activities.
Research into benzopyran-4-one-isoxazole hybrids has shown that substitutions on the aromatic ring of the chromone moiety are critical for cytotoxicity. For instance, derivatives with no substitution on the aromatic ring tend to exhibit higher selectivity and cytotoxicity against cancer cell lines. Conversely, the introduction of a methoxy (B1213986) group at the 5, 6, or 7-position can slightly decrease this activity. In the context of chromone-isoxazole conjugates designed as antibacterial agents, the incorporation of halogen and alkyl groups into the chromone ring has been found to produce more active compounds.
Table 1: Effect of Substituents on the Biological Activity of Chromone Derivatives
| Position of Substitution | Substituent Type | Observed Effect on Bioactivity | Target Activity |
|---|---|---|---|
| Benzene (B151609) Ring (General) | Halogen (e.g., Cl, F) | Increased activity | Antibacterial |
| Benzene Ring (General) | Alkyl (e.g., CH₃) | Increased activity | Antibacterial |
| 5, 6, or 7-position | Methoxy (OCH₃) | Slight decrease in activity | Anticancer (Cytotoxicity) |
| Benzene Ring | Unsubstituted | Higher selectivity and cytotoxicity | Anticancer (Cytotoxicity) |
Rational Design Principles for Modulating Bioactivity
Rational drug design is a cornerstone for the development of potent and selective 4-oxo-4H-1-benzopyran-3-carboxylate derivatives. A key strategy in this field is molecular hybridization, which involves combining the pharmacophoric features of the chromone scaffold with other bioactive moieties. This approach aims to create hybrid compounds with enhanced biological activity, improved selectivity, or a novel mechanism of action.
The chromone ring is considered a versatile scaffold because it can interact with multiple biological receptors. The design of new derivatives often begins with 3-formylchromone, an easily synthesized precursor that allows for the attachment of various pharmacophores. The rationale behind creating these hybrid molecules is that the resulting compound may overcome challenges such as poor bioavailability or the development of resistance associated with single-pharmacophore drugs. This strategy has been successfully applied to generate derivatives with potential applications in treating cancer, microbial infections, and other diseases.
Development of Hybrid Chromone Derivatives
The strategy of molecular hybridization has yielded several classes of promising chromone derivatives. By conjugating the chromone core with other heterocyclic systems, researchers have developed novel compounds with diverse pharmacological activities.
Chromone-Isoxazoline Conjugates
The conjugation of the chromone scaffold with isoxazoline, another heterocycle known for a wide range of pharmacological activities, has produced potent antibacterial agents. In one study, a series of chromone-isoxazoline conjugates were synthesized and evaluated for their in-vitro antibacterial activity against several bacterial strains. The results indicated that specific conjugates exhibited notable activity against both Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Proteus mirabilis) bacteria. The introduction of aryl groups at the isoxazole (B147169) core was found to enhance antibacterial efficacy. For example, certain compounds with halogen-substituted phenyl rings showed significant activity, with Minimum Inhibitory Concentration (MIC) values as low as 9.375 μg/mL against B. subtilis.
Another series of benzopyran-4-one-isoxazole hybrids demonstrated significant antiproliferative activity. The linkage between the two moieties proved crucial, with an ester linkage providing significantly higher selectivity toward cancer cell lines compared to other linkers like acetal (B89532) or amide.
Table 2: Antibacterial Activity of Selected Chromone-Isoxazoline Conjugates
| Compound | Substituent on Chromone | Substituent on Isoxazole | Target Bacteria | MIC (μg/mL) |
|---|---|---|---|---|
| Example A | Halogen | Halogen-substituted phenyl | B. subtilis | 9.375 |
| Example B | Halogen | Halogen-substituted phenyl | S. aureus | > 9.375 |
| Example C | Alkyl | Aryl | B. subtilis | 10 |
| Example D | Alkyl | Aryl | S. aureus | 10 |
Chromone-Thiosemicarbazone Systems
Thiosemicarbazones are a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties, which are often enhanced upon coordination with metal ions. mdpi.com The condensation of 3-formylchromone or related benzopyran aldehydes with various thiosemicarbazides yields chromone-thiosemicarbazone hybrids. These compounds act as versatile ligands capable of forming stable complexes with transition metals.
For instance, novel substituted thiosemicarbazones have been synthesized by condensing a coumarin (B35378) aldehyde (a benzopyran-2-one derivative structurally related to chromones) with thiosemicarbazides. nih.govacs.org The resulting compounds, characterized by the azomethine (CH=N) linkage, are investigated for their electronic and biological properties. nih.govacs.org The structure-activity relationships of thiosemicarbazones indicate that their biological potency is highly dependent on the substituents on the aromatic rings and the thiosemicarbazide (B42300) moiety. nih.gov The ability of the thiosemicarbazone group to chelate metal ions is a key feature that often leads to enhanced bioactivity. mdpi.com
Chromone-Tetrahydropyrimidine Derivatives
Tetrahydropyrimidine (B8763341) derivatives are well-known for a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer effects. nih.govwjpsonline.comnih.gov These compounds can be synthesized through the Biginelli reaction, a multi-component reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.govwikipedia.org
By using 3-formylchromone as the aldehyde component in a Biginelli-type reaction, novel chromone-tetrahydropyrimidine hybrids can be synthesized. researchgate.net For example, the synthesis of tetrahydropyrimidine isoflavone (B191592) analogs has been achieved through a solvent-free Biginelli reaction. researchgate.net These fused heterocyclic systems combine the pharmacophoric features of both the chromone and the tetrahydropyrimidine rings, opening avenues for new therapeutic agents. Studies on various substituted pyrimidine (B1678525) derivatives have shown a good correlation between the structure of the compounds and their antibacterial activity. nih.gov
Metal Complexes of Chromone Schiff Bases (e.g., Copper(II) Complexes)
Schiff bases derived from 3-formylchromone are excellent ligands for coordinating with metal ions, and their metal complexes often exhibit enhanced biological activity compared to the free ligands. mdpi.com Copper(II) complexes, in particular, have been extensively studied due to their significant pharmacological applications.
These complexes are typically formed by the reaction of a chromone Schiff base ligand (synthesized from 3-formylchromone and a primary amine) with a copper(II) salt. The resulting copper(II) complexes have shown a wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antioxidant activities. For example, certain copper(II) complexes of chromone Schiff bases have demonstrated potent cytotoxic activity against various human cancer cell lines, including those of the ovary, cervix, brain, and breast. wikipedia.org Research indicates that these copper complexes can trigger cell death through apoptosis and induce the formation of reactive oxygen species (ROS). wikipedia.org The improved antitumor activity of copper(II) complexes is sometimes attributed to the electrophilicity of the copper center.
Methyl 4 Oxo 4h 1 Benzopyran 3 Carboxylate As a Synthetic Building Block and Its Precursor Chemistry
Role as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Systems
Methyl 4-oxo-4H-1-benzopyran-3-carboxylate and its derivatives are highly valued for their ability to serve as precursors to a wide array of complex heterocyclic systems. The electrophilic nature of the C2 position of the pyran ring makes it susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to the formation of various fused and spirocyclic compounds.
The reaction of 4-oxo-4H-1-benzopyran-3-carboxylic acid with a variety of dinucleophiles provides a direct route to diverse five- and six-membered heterocyclic rings fused to the chromone (B188151) backbone or resulting from ring transformation. For instance, the condensation with hydrazines readily affords pyrazoles, while hydroxylamine (B1172632) leads to the formation of isoxazoles. Similarly, reactions with amidines or ureas can yield pyrimidine (B1678525) derivatives. These transformations often proceed through an initial nucleophilic attack at the C2 position, followed by ring opening of the pyrone and subsequent intramolecular cyclization.
The versatility of this synthetic approach is highlighted in the following table, which showcases the range of heterocyclic systems that can be accessed from chromone-3-carboxylic acid and its derivatives.
| Reactant | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Hydrazine derivatives | Pyrazoles | Condensation/Ring Transformation |
| Hydroxylamine | Isoxazoles | Condensation/Ring Transformation |
| Urea (B33335)/Thiourea | Pyrimidines/Thiazines | Condensation/Ring Transformation |
| Aminobenzothiazoles | Benzothiazolo-fused systems | Condensation |
Ring Transformation and Rearrangement Reactions of 4-Oxo-4H-1-Benzopyran-3-Carboxylic Acid
The chromone nucleus, while aromatic, is susceptible to various ring transformation and rearrangement reactions, particularly when activated by substituents such as a carboxylic acid or its ester at the 3-position. These reactions provide access to alternative heterocyclic scaffolds that may not be readily available through other synthetic routes.
A notable transformation is the base-catalyzed rearrangement of ethyl 4-oxo-4H-1-benzopyran-3-carboxylate. Treatment of this ester with a base, such as sodium hydroxide (B78521), at room temperature does not lead to simple hydrolysis but rather to a facile rearrangement to afford 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxaldehyde (3-formyl-4-hydroxycoumarin). This reaction proceeds through a nucleophilic attack of the hydroxide ion at the C2 position, followed by pyrone ring opening and subsequent intramolecular cyclization involving the ester carbonyl group to form the more stable coumarin (B35378) ring system.
Interestingly, the free carboxylic acid, 4-oxo-4H-1-benzopyran-3-carboxylic acid, behaves differently under similar basic conditions. While it is stable at room temperature, warming the solution can lead to degradation, yielding salicylic (B10762653) acid as a major product. This highlights the delicate balance of reactivity within the chromone-3-carboxylic acid system and the ability to direct the reaction pathway towards either rearrangement or degradation by careful selection of the substrate (ester vs. acid) and reaction conditions.
Participation in Multi-Component and Domino Reactions
The inherent reactivity of the chromone scaffold, particularly when functionalized with an electron-withdrawing group at the 3-position, makes it an excellent candidate for participation in multi-component and domino reactions. These one-pot transformations allow for the rapid construction of complex molecular architectures from simple starting materials, adhering to the principles of green chemistry by minimizing waste and improving atom economy.
While the closely related 3-formylchromones have been more extensively studied in this context, 4-oxo-4H-1-benzopyran-3-carboxylic acid and its esters also engage in such reactions. For example, domino reactions of chromone-3-carboxylic acid derivatives with electron-rich binucleophilic aminoheterocycles have been developed for the synthesis of novel heteroannulated pyrido[2,3-c]coumarins. This transformation involves a sequence of reactions, including nucleophilic addition, ring opening, and intramolecular cyclization, to afford complex polycyclic systems in a single synthetic operation.
The reactivity in these sequential reactions is often dictated by the nature of the substituent at the C3 position. The electrophilicity of the C2 and C4 positions of the chromone ring, as well as the reactivity of the carboxylate group, can be modulated to control the reaction pathway and achieve the desired molecular complexity.
Precursor for Other Biologically Relevant Chromone-Based Scaffolds
The chromone ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. Consequently, this compound and its derivatives serve as valuable precursors for the synthesis of a diverse range of biologically relevant chromone-based scaffolds.
The functional handles at the C3 and C4 positions, along with the reactive C2 position, allow for extensive chemical modifications to explore structure-activity relationships and optimize pharmacological properties. For instance, the carboxylate group can be converted into amides, hydrazides, and other functional groups, leading to compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
An example of the utility of this scaffold is in the synthesis of benzopyran-4-one-isoxazole hybrid compounds. Starting from the corresponding 3-formyl-benzopyran-4-one, which is readily accessible from the title compound, a series of hybrid molecules have been synthesized and evaluated for their antiproliferative activity. nih.gov These studies have demonstrated that the conjugation of the benzopyran-4-one moiety with an isoxazole (B147169) ring can lead to compounds with significant and selective anticancer activity. nih.gov This highlights the importance of this compound as a starting material for the development of novel therapeutic agents.
Future Research Directions and Emerging Paradigms in 4 Oxo 4h 1 Benzopyran 3 Carboxylate Research
Innovations in Synthetic Methodologies and Sustainable Chemistry
The synthesis of methyl 4-oxo-4H-1-benzopyran-3-carboxylate traditionally involves the esterification of its parent carboxylic acid, 4-oxo-4H-chromene-3-carboxylic acid. The synthesis of this precursor often starts from 2-hydroxyacetophenones, which undergo Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes. researchgate.netsemanticscholar.org Subsequent oxidation leads to the desired carboxylic acid. semanticscholar.org
Future research in this area is increasingly focused on the principles of green chemistry, aiming to develop more environmentally benign and efficient synthetic routes. Innovations are expected in the following areas:
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has shown promise in accelerating the synthesis of chromone (B188151) derivatives. researchgate.net Future studies will likely focus on optimizing microwave-assisted methods for the synthesis of chromone-3-carboxylic acids and their subsequent esterification to the methyl ester, potentially reducing reaction times and improving yields.
Catalyst-Free and Solvent-Free Reactions: There is a growing interest in developing synthetic protocols that minimize or eliminate the use of hazardous catalysts and solvents. Research into solid-state reactions or the use of greener solvents like water or ethanol (B145695) for the synthesis of the chromone scaffold is an active area of investigation. raijmr.com
Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases, for oxidative cyclization presents a green alternative to traditional chemical methods for the synthesis of related chromone structures. tandfonline.com Exploring enzymatic esterification of 4-oxo-4H-chromene-3-carboxylic acid could offer a highly selective and sustainable route to the target methyl ester.
Visible-Light Photoredox Catalysis: This emerging field in organic synthesis offers a powerful tool for the formation of C-C bonds under mild conditions. researchgate.net Its application in the synthesis and functionalization of the chromone core could lead to novel and efficient pathways to this compound and its analogs.
| Synthetic Approach | Key Features | Potential Advantages | Representative Precursor Synthesis |
| Conventional Synthesis | Vilsmeier-Haack formylation followed by oxidation and esterification. semanticscholar.org | Well-established and reliable. | Synthesis of 4-oxo-4H-chromene-3-carboxylic acid. semanticscholar.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, potentially higher yields. | Microwave-assisted synthesis of chromone-2-carboxylic acid. researchgate.net |
| Green Chemistry Approaches | Use of eco-friendly solvents and catalyst-free conditions. raijmr.com | Reduced environmental impact, increased safety. | Alcohol-mediated synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylates. nih.gov |
| Biocatalysis | Employment of enzymes for specific transformations. tandfonline.com | High selectivity, mild reaction conditions. | Lipase-mediated synthesis of 3-hydroxy chromones. tandfonline.com |
Advanced Computational Approaches for Predictive Modeling and Drug Design
Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of molecular properties and interactions, thereby guiding the synthesis and evaluation of new drug candidates. For this compound, advanced computational methods are expected to provide significant insights.
Density Functional Theory (DFT) Calculations: DFT studies on the parent chromone-3-carboxylic acid have provided valuable information on its optimized geometry, vibrational frequencies, and electronic properties. nih.govnih.gov Similar in-depth computational analysis of the methyl ester will be crucial to understand its conformational preferences, reactivity, and spectroscopic characteristics. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) Studies: While specific QSAR studies on this compound are not yet prevalent, this approach will be invaluable in the future. By correlating the structural features of a series of related chromone-3-carboxylate derivatives with their biological activities, predictive models can be developed to guide the design of more potent and selective compounds.
Molecular Docking Simulations: Molecular docking is a powerful tool to predict the binding orientation and affinity of a ligand to a specific protein target. Docking studies have been performed on chromone derivatives to elucidate their interactions with enzymes like monoamine oxidase (MAO). ijrpc.com Future research will undoubtedly employ molecular docking to identify potential biological targets for this compound and to understand the molecular basis of its activity. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of molecular structure and electronic properties. nih.gov | Optimized geometry, bond lengths, bond angles, vibrational frequencies, HOMO-LUMO energy gap. nih.govnih.gov |
| QSAR | Development of predictive models for biological activity. | Correlation of structural features with activity, prediction of the activity of new derivatives. |
| Molecular Docking | Prediction of ligand-protein interactions. nih.gov | Binding affinity, binding mode, identification of key interacting residues. ijrpc.com |
Exploration of Undiscovered Biological Targets and Pathways (in vitro)
The chromone scaffold is associated with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai However, the specific biological targets and pathways modulated by this compound remain largely unexplored. Future in vitro studies are essential to uncover its therapeutic potential.
Enzyme Inhibition Assays: Chromone derivatives have been shown to inhibit various enzymes. Systematic screening of this compound against a panel of clinically relevant enzymes, such as kinases, proteases, and oxidoreductases, could reveal novel inhibitory activities.
Cell-Based Assays: Investigating the effects of the compound on various cellular processes in different cell lines is crucial. Assays for cytotoxicity, proliferation, apoptosis, and inflammation can provide valuable information about its potential as an anticancer or anti-inflammatory agent. nih.gov
Receptor Binding Assays: The ability of the compound to interact with specific cellular receptors can be assessed through receptor binding assays. This could lead to the discovery of novel G protein-coupled receptor (GPCR) or nuclear receptor modulators.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic techniques like NMR and mass spectrometry are routinely used for the structural characterization of chromone derivatives, advanced spectroscopic methods can provide deeper insights into their dynamic behavior and interactions. mdpi.comresearchgate.net
2D-NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are instrumental in the unambiguous assignment of proton and carbon signals, which is fundamental for the structural elucidation of complex chromone derivatives. nih.gov
Dynamic NMR (DNMR) Spectroscopy: DNMR can be employed to study dynamic processes such as conformational changes and restricted rotation around single bonds. Such studies on this compound could reveal important information about its conformational flexibility, which can influence its biological activity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular formula. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule, providing further structural information. mdpi.com
| Spectroscopic Technique | Information Obtained | Relevance |
| 1D and 2D NMR | Structural elucidation, chemical shifts, coupling constants. nih.gov | Confirmation of molecular structure, understanding electronic environment of nuclei. |
| Dynamic NMR | Conformational dynamics, rotational barriers. | Insight into molecular flexibility and its impact on receptor binding. |
| High-Resolution Mass Spectrometry | Accurate mass determination, molecular formula. mdpi.com | Unambiguous identification of the compound. |
Development of Multi-Target Directed Ligands Based on Chromone Scaffolds
The multifactorial nature of many diseases, such as Alzheimer's disease and cancer, has spurred the development of multi-target directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets. The chromone scaffold is considered a privileged structure for the design of MTDLs due to its versatile biological profile. researchgate.netnih.gov
Future research will likely focus on using the this compound scaffold as a starting point for the design and synthesis of novel MTDLs. This can be achieved by incorporating other pharmacophores into the chromone structure, aiming to create hybrid molecules with a broader spectrum of activity. The development of such compounds represents a promising strategy for the treatment of complex diseases. nih.gov
Integration of High-Throughput Screening and Omics Technologies in Mechanistic Studies
To accelerate the discovery of new biological activities and to gain a deeper understanding of the mechanism of action of this compound, the integration of high-throughput screening (HTS) and omics technologies will be indispensable.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target or in a cell-based assay. Screening libraries of chromone-3-carboxylate derivatives, including the title compound, could quickly identify hit compounds with desired biological activities. acs.org
Omics Technologies: The comprehensive analysis of biological molecules, including genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), can provide a global view of the cellular response to a drug. mdpi.comresearchgate.net Applying these technologies to cells treated with this compound can help to identify the molecular pathways and networks that are modulated by the compound, thus providing crucial insights into its mechanism of action. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-oxo-4H-1-benzopyran-3-carboxylate, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting 2-hydroxybenzaldehyde derivatives with β-keto esters (e.g., methyl acetoacetate) under acidic or basic conditions. For example, condensation in ethanol with piperidine as a catalyst yields the chromone core, followed by methylation . Intermediates are characterized using FT-IR (to confirm carbonyl and ester groups) and ¹H/¹³C NMR (to verify aromatic proton environments and substitution patterns) .
Table 1: Key Reaction Conditions
| Precursor | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| 2-hydroxybenzaldehyde | Piperidine/EtOH | 65-75% | |
| Ethyl acetoacetate derivative | H₂SO₄/AcOH | 70-80% |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR confirms the lactone carbonyl (δ ~165 ppm) and ester carbonyl (δ ~170 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 218.1) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings often focus on:
- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values: 25–50 µg/mL) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ = 30 µM against MCF-7 breast cancer cells) .
- Anti-inflammatory Effects : COX-2 inhibition assays (e.g., 40% inhibition at 10 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve scalability and yield?
- Methodological Answer :
- Solvent Selection : Replacing ethanol with DMF enhances solubility of aromatic intermediates, improving yields by 15–20% .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce reaction time from 24h to 6h by accelerating cyclization .
- Flow Chemistry : Continuous flow reactors minimize side products (e.g., dimerization) and achieve >90% conversion .
Q. What computational strategies predict the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries using Gaussian09 (B3LYP/6-31G*) to assess frontier molecular orbitals (HOMO-LUMO gaps < 5 eV indicate high reactivity as a dienophile) .
- MD Simulations : Predict regioselectivity in cycloadditions by modeling transition states with bulky substituents (e.g., methyl groups at C-3 hinder ortho-adduct formation) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
-
Electron-Withdrawing Groups : Introducing nitro (-NO₂) at C-6 increases antibacterial potency (MIC reduced to 12.5 µg/mL) by enhancing electrophilicity .
-
Hydrophobic Substituents : Adding methyl or benzyl groups to the ester moiety improves cell membrane penetration, lowering IC₅₀ in cancer assays .
Table 2: SAR of Key Derivatives
Substituent Position Functional Group Bioactivity Improvement Reference C-6 -NO₂ 2× higher antimicrobial Ester Methyl -CH₂Ph 50% lower IC₅₀ (MCF-7)
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to confirm reproducibility .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem BioAssay) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
